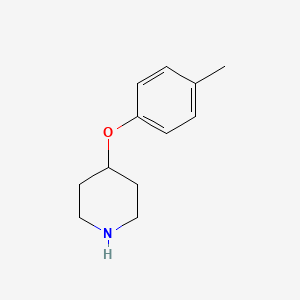

4-(4-Methylphenoxy)piperidine

Description

Significance within Contemporary Medicinal Chemistry and Pharmacology

The 4-(4-methylphenoxy)piperidine scaffold is a key component in the design of novel therapeutic agents. Derivatives incorporating this moiety have been investigated for a range of pharmacological applications. For instance, compounds derived from this compound have been evaluated for their monoamine oxidase (MAO) inhibitory activity, which is a key target in the treatment of depression and neurodegenerative disorders. Studies on such derivatives have revealed potential for modulating neurotransmitter receptors, suggesting their utility as antidepressants.

Furthermore, the scaffold is present in molecules designed to target prokineticin receptors, which are implicated in various diseases. google.com Research has also indicated that certain pyrrolopyridine derivatives featuring a 4-(4-methylphenoxy) group can enhance insulin (B600854) sensitivity, suggesting a potential application in the management of hyperglycemia. mdpi.com The versatility of this chemical structure allows it to serve as a foundational element in the discovery of new pharmacological agents for diverse therapeutic areas. chemimpex.com The exploration of related structures, such as 4-(4-benzylphenoxy)piperidine, for anti-acetylcholinesterase activity further underscores the potential of this chemical class in neuropharmacology. smolecule.com

Role as a Fundamental Chemical Intermediate and Synthetic Building Block

Beyond its direct biological interest, this compound is a crucial chemical intermediate for the synthesis of more elaborate molecules. lookchem.comontosight.ai Its bifunctional nature—a secondary amine within the piperidine (B6355638) ring and the appended aryloxy group—allows for a variety of chemical transformations. The nitrogen atom of the piperidine ring can readily participate in reactions such as reductive aminations, acylations, and nucleophilic aromatic substitutions (SNAr), enabling the construction of larger, more complex derivatives.

For example, it can be used as a starting material in multi-step syntheses to produce compounds with specific pharmacological profiles. A common synthetic transformation involves the reaction of this compound with an aldehyde, such as 4-hydroxybenzaldehyde (B117250), via reductive amination to form a new carbon-nitrogen bond, yielding a more complex piperidine derivative. This synthetic accessibility makes it a valuable building block for creating libraries of compounds for drug discovery screening.

| Reaction Scheme: Synthesis of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol |

| Reactants |

| This compound |

| 4-Hydroxybenzaldehyde |

| Reaction Type |

| Reductive Amination |

| Key Reagents |

| Methanol (B129727) (Solvent), Acetic Acid (Catalyst), Sodium Cyanoborohydride (Reducing Agent) |

| Process Summary |

| This compound is reacted with 4-hydroxybenzaldehyde in methanol under acidic conditions. The subsequent addition of sodium cyanoborohydride reduces the intermediate iminium ion to form the final secondary amine product. |

| Product |

| 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol |

Contextualization within Piperidine-Derived Chemical Scaffolds in Bioactive Compound Discovery

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. researchgate.netencyclopedia.pubarizona.edu It is a core structural component in over 70 commercially available drugs and is represented in more than twenty different classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pubarizona.edu The success of the piperidine scaffold is attributed to its synthetic tractability and its ability to adopt a stable, low-energy chair conformation, which can orient substituents in well-defined three-dimensional space to optimize interactions with biological targets. researchgate.net

The incorporation of specific substituents, such as the 4-methylphenoxy group, onto the piperidine core is a key strategy in medicinal chemistry to fine-tune a compound's properties. researchgate.net Structure-activity relationship (SAR) studies on various phenoxy-piperidine analogs have demonstrated how modifications can significantly impact biological activity. For example, research on difluoropiperidine analogs with different phenoxy substituents revealed that the nature and position of groups on the phenoxy ring were critical for binding affinity to the dopamine (B1211576) D4 receptor. chemrxiv.orgresearchgate.net Similarly, studies on 4-(m-hydroxyphenyl)piperidines have shown selective and high-affinity binding to opioid mu-receptors. nih.gov These findings highlight the importance of the piperidine framework as a versatile platform for discovering bioactive compounds, where the this compound structure represents a specific and valuable example within this broader class. acs.org

| Examples of Bioactive Piperidine-Derived Scaffolds | Therapeutic Area / Target | Reference |

| 4-(m-OH phenyl)piperidines | Opioid mu-receptors (Analgesia) | nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor (Antipsychotics) | chemrxiv.orgresearchgate.net |

| Sulfonyl piperidine derivatives | Prokineticin-mediated diseases | google.com |

| 4-Phenoxy-pyrrolopyridines | Insulin Sensitivity (Antidiabetic) | mdpi.com |

| 4-Aryl-piperidines | Central Nervous System Modulators | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFNUHGMXGAUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-49-2 | |

| Record name | 4-(4-methylphenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation and Optimization of Synthetic Pathways

The primary synthesis of 4-(4-methylphenoxy)piperidine and its analogs often involves nucleophilic substitution reactions. A common and established method is the Williamson ether synthesis, where a phenoxide reacts with a suitable piperidine (B6355638) electrophile. smolecule.com For instance, 4-benzylphenol (B16752) can be converted to its phenoxide and subsequently reacted with a piperidine-containing electrophile to form the ether linkage. smolecule.com Another approach involves the reaction of a phenol (B47542) with a halogenated piperidine under basic conditions. For example, 2-chloro-5-methylphenol (B42318) can be reacted with piperidine in the presence of a base like sodium hydroxide (B78521) and a suitable solvent such as dimethylformamide or tetrahydrofuran (B95107) at elevated temperatures to facilitate the nucleophilic substitution. smolecule.com

Optimization of these synthetic routes is key to improving yield and purity. smolecule.com This can involve the careful selection of reagents, solvents, and reaction conditions. For example, in the synthesis of 4-(2-bromo-4-methoxyphenoxy)piperidine hydrochloride, using a piperidine precursor like 4-hydroxypiperidine (B117109) with a brominated aromatic compound under alkaline conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or acetonitrile (B52724) can enhance reactivity.

Alternative strategies include the construction of the piperidine ring from acyclic precursors followed by the introduction of the phenoxy group. smolecule.com Some syntheses may also employ protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity at specific sites during the synthetic sequence. google.comevitachem.com For example, the synthesis of certain derivatives starts with N-Boc-L-valine coupled with a substituted piperidine. nih.gov

A specific synthesis for 4-[4-amino-3-methylphenoxy]-1-butylpiperidine involves reacting 1-butyl-4-(3-methyl-4-nitrophenoxy)piperidine with tin(II) chloride dihydrate in ethanol (B145695) to reduce the nitro group to an amine. prepchem.com

Here is a table summarizing common synthetic approaches:

| Starting Materials | Key Reaction Type | Reagents & Conditions | Product Type |

| Phenol, Halogenated Piperidine | Williamson Ether Synthesis | Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, THF), Heat | Aryl-piperidine ether |

| Acyclic Precursors | Ring Cyclization | Various cyclization reagents | Piperidine ring |

| Protected Piperidine, Phenol | Nucleophilic Substitution | Coupling agents (e.g., HBTU), Base (e.g., DIPEA) | N-substituted piperidine derivative |

| Nitrophenoxy-piperidine | Nitro Group Reduction | Reducing agent (e.g., SnCl2·2H2O), Solvent (e.g., ethanol) | Aminophenoxy-piperidine |

Targeted Derivatization Strategies for Structural Diversification

Derivatization of the this compound scaffold is essential for creating a library of compounds for further study. molport.com These strategies often target the piperidine nitrogen or the aromatic ring for modification.

The piperidine nitrogen is a key site for nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com For instance, the chloro group on a related compound, 4-(2-chloro-5-methylphenoxy)piperidine, can undergo nucleophilic substitution with amines or thiols to generate diverse derivatives. smolecule.com Similarly, the bromine atom on 2-bromo-4-methoxyphenoxy derivatives can be substituted by nucleophiles like primary amines in the presence of a base. The synthesis of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile (B33359) with a phenol in dimethylformamide. acs.org

Oxidative reactions can be employed to modify the this compound structure. For example, the ethyl group on a related compound, 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, can be oxidized to an aldehyde or a carboxylic acid using agents like potassium permanganate. smolecule.com Similarly, the piperidine ring itself can be oxidized under certain conditions. vulcanchem.com A selective transition-metal-free dual C-H oxidation of piperidines mediated by the TEMPO oxoammonium cation has been reported for the synthesis of trans-3-alkoxyamino-4-oxy-2-piperidones. researchgate.net

Reduction reactions offer another avenue for diversification. The amide functional group in derivatives like 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can be reduced to an amine using reagents such as lithium aluminum hydride or sodium borohydride. smolecule.com In the synthesis of JDTic analogs, an amide intermediate is reduced with diborane (B8814927) in tetrahydrofuran. nih.gov The reduction of pyridine (B92270) intermediates to piperidines can also be achieved through catalytic hydrogenation. smolecule.com

Here is a data table of exemplary chemical transformations:

| Transformation | Reagent(s) | Functional Group Change |

| Nucleophilic Substitution | Amines, Thiols | Halogen -> Amine/Thiol |

| Oxidation | Potassium Permanganate | Alkyl -> Carboxylic Acid |

| Reduction | Lithium Aluminum Hydride | Amide -> Amine |

| Reductive Amination | ArCHO, NaB(OAc)3H | Amine + Aldehyde -> Substituted Amine |

Synthesis of Analogues and Congeners for Pharmacological Screening

The synthesis of analogues and congeners of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). smolecule.comdut.ac.za By systematically modifying the core structure, researchers can identify compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

For example, analogues of JDTic, a kappa opioid receptor antagonist, were synthesized to evaluate the importance of methyl substituents for antagonist activity. nih.gov This involved creating compounds where either the 3-methyl or both the 3- and 4-methyl groups were removed. nih.gov The synthesis of a library of 4-phenoxybenzamide analogues was undertaken to develop selective kappa opioid receptor antagonists. acs.org

The synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) D4 receptor antagonists provides another example of creating analogues for pharmacological screening. researchgate.net In this work, various substituted phenols were reacted to create a series of ether analogs to probe their binding at the receptor. researchgate.net

The following table lists examples of synthesized analogues and their intended pharmacological screening area:

| Analogue/Congener Class | Synthetic Strategy | Pharmacological Target/Screening Area |

| JDTic Analogues | Removal of methyl groups | Kappa Opioid Receptor Antagonism |

| 4-Phenoxybenzamide Analogues | Nucleophilic aromatic substitution | Kappa Opioid Receptor Antagonism |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffolds | Displacement with various phenols | Dopamine D4 Receptor Antagonism |

| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Varied N-substituents | Opioid Receptor Antagonism |

Comprehensive Pharmacological and Biological Activity Investigations

Molecular Target Engagement and Mechanism of Action Studies

The mechanism of action for piperidine-based compounds is diverse, involving interactions with multiple receptor systems and enzymes. Research has focused on understanding the affinity and selectivity of these molecules to elucidate their therapeutic potential.

Receptor Binding Affinity and Selectivity Profiling

The interaction of molecules containing the phenoxy-piperidine motif has been evaluated against several key receptors in the central nervous system.

The dopamine (B1211576) D4 receptor is a significant target in neuropsychiatric research. While direct binding data for 4-(4-methylphenoxy)piperidine is not extensively documented, studies on analogous structures provide insight into the potential role of the phenoxy-piperidine scaffold.

Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives identified compounds with high affinity for the D4 receptor. nih.govchemrxiv.org One notable analog, featuring a 4-fluoro-3-methylphenoxy group, demonstrated potent binding. nih.govchemrxiv.org Structure-activity relationship (SAR) studies revealed that phenoxy analogs, in general, could achieve single-digit nanomolar binding to the D4 receptor. nih.govchemrxiv.org For instance, compounds with 4-cyanophenoxy and 3,4-difluorophenoxy substitutions also showed high potency. nih.govchemrxiv.org These findings underscore the importance of the substituted phenoxy moiety attached to a piperidine (B6355638) core for achieving high-affinity D4 receptor antagonism. nih.gov

| Compound Analog | Binding Affinity (Ki) at D4 Receptor |

|---|---|

| 4,4-difluoro-3-((4-fluoro-3-methylphenoxy)methyl)piperidine | 6.5 nM |

The kappa opioid receptor (KOR) is involved in pain, mood, and addiction. The investigation of piperidine derivatives as KOR antagonists has been a field of interest. Specifically, research has been conducted on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are established as pure opioid receptor antagonists. nih.govacs.org However, literature detailing the direct interaction of this compound with the kappa opioid receptor is not available in the reviewed sources.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Piperidine-containing structures are a common feature in many H3R antagonists. wikipedia.org

A study of phenoxyalkylpiperidine derivatives evaluated their affinity for the human H3 receptor (hH3R). A close structural analog, 1-(3-(4-methylphenoxy)propyl)piperidine, was synthesized and tested for its binding affinity. nih.gov This compound connects the 4-methylphenoxy group to the piperidine nitrogen via a three-carbon (propyl) linker. In a radioligand binding assay using CHO-K1 cells that stably express the hH3R, this analog showed a significant affinity. nih.gov

| Compound Analog | Binding Affinity (Ki) at hH3R |

|---|---|

| 1-(3-(4-Methylphenoxy)propyl)piperidine | 130 nM |

The histamine H3 receptor acts as a regulatory heteroreceptor, influencing the release of various neurotransmitters, including acetylcholine, dopamine, serotonin (B10506), and norepinephrine. wikipedia.org By blocking the H3 receptor, antagonists inhibit its constitutive activity, which leads to an increased release of histamine. wikipedia.orgresearchgate.net This, in turn, can trigger the subsequent release of other excitatory neurotransmitters. wikipedia.org Therefore, a compound acting as an H3 antagonist, such as the analog 1-(3-(4-methylphenoxy)propyl)piperidine, could potentially modulate multiple neurotransmitter systems through this mechanism. wikipedia.orgnih.gov

Enzyme Inhibition and Modulation

The potential for piperidine-based compounds to interact with and modulate the activity of enzymes is an area of ongoing research. For instance, various derivatives of piperine (B192125), which contains a piperidine moiety, have been investigated as inhibitors of monoamine oxidase (MAO). academindex.com Furthermore, chemo-enzymatic processes have been developed for the synthesis of stereo-enriched piperidines, which are key components in some poly ADP ribose polymerase (PARP) inhibitors. nih.gov However, specific data on the enzyme inhibition or modulation profile of this compound was not identified in the reviewed scientific literature.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endogenous fatty acid amides, such as the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH increases the levels of these signaling lipids, producing anti-inflammatory, analgesic, anxiolytic, and antidepressant effects without the typical side effects of direct cannabinoid receptor agonists. nih.govnih.gov This makes FAAH a compelling therapeutic target for pain and central nervous system disorders. nih.gov

The piperidine ring is a key structural component in several classes of potent FAAH inhibitors. nih.gov Notably, cyclic piperidine and piperazine (B1678402) aryl ureas are recognized as potent covalent inhibitors of FAAH. nih.gov The enzyme hydrolyzes the amide bond in these compounds, leading to the formation of a stable, covalent adduct that inactivates the enzyme. nih.gov Computational studies on piperidine-based inhibitors have shown that the enzyme's active site induces a distortion of the inhibitor's amide bond, which facilitates the covalent modification. nih.gov

While direct studies on this compound are not extensively documented, the established role of the piperidine scaffold in potent FAAH inhibitors highlights the potential of this chemical class in modulating the endocannabinoid system.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is an essential enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway. nih.govnih.gov Its critical role in bacterial metabolism and its structural difference from mammalian fatty acid synthesis enzymes make it an attractive target for developing novel antibacterial agents. nih.gov

Several classes of ENR inhibitors have been identified through high-throughput screening and structure-based design. nih.govphyschemres.org While research has focused on various scaffolds, such as thiopyridines and 1,4-disubstituted imidazoles, the exploration of diverse chemical libraries is ongoing to identify new inhibitor classes. nih.gov Virtual screening protocols utilizing 3D-QSAR models and molecular docking have been employed to identify novel ENR inhibitors with favorable binding affinity and predicted activity. physchemres.org Such computational approaches have revealed that key interactions, including hydrogen bonds with residues like Tyr158 and NAD+, are crucial for the inhibition of the ENR enzyme. nih.gov The development of inhibitors targeting ENR in pathogens like Mycobacterium tuberculosis and Acinetobacter baumannii is a key strategy to combat infectious diseases. nih.govphyschemres.org

VEGFR2 Tyrosine Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels. bmbreports.orgnih.gov Overactivation of the VEGF/VEGFR2 signaling pathway is a hallmark of many cancers, promoting tumor growth and metastasis. bmbreports.orgdrugs.com Consequently, inhibiting VEGFR2 tyrosine kinase activity is a major strategy in anti-angiogenic cancer therapy. bmbreports.orgnih.gov

Upon binding its ligand, VEGFA, VEGFR2 undergoes autophosphorylation, which activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, promoting endothelial cell survival and migration. bmbreports.org Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding domain of VEGFR2 can block these downstream signals. bmbreports.orgresearchgate.net Research has shown that compounds capable of suppressing VEGFR2 kinase activity can effectively inhibit angiogenesis processes such as cell migration, invasion, and tube formation in preclinical models. bmbreports.org For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was shown to suppress VEGFA-induced angiogenesis by directly inhibiting VEGFR2 kinase activity and its downstream signaling. bmbreports.org

Histone Deacetylase 4 (HDAC4) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. scbt.comtmu.edu.tw HDACs are involved in a wide range of cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. nih.govnih.gov HDAC4, a class IIa HDAC, has been identified as a potential therapeutic target, particularly in Parkinson's disease, where it colocalizes with α-synuclein in Lewy bodies. nih.gov

Inhibition of HDAC4 has shown neuroprotective effects in preclinical models. For instance, the selective inhibitor mc1568 (B8055978) was found to decrease α-synuclein levels and enhance autophagy in rotenone-treated SH-SY5Y cells. nih.gov Similarly, genetic knockdown of HDAC4 reversed α-synuclein accumulation. nih.gov The piperidine moiety has been incorporated into the design of HDAC inhibitors. Specifically, piperidine-4-acrylhydroxamates have been developed as highly potent and selective inhibitors of HDAC10, a related class IIb enzyme, by targeting an acidic gatekeeper residue with the basic piperidine group. researchgate.net This design strategy underscores the utility of the piperidine scaffold in achieving selectivity and potency for specific HDAC isozymes.

Structure-Activity Relationship (SAR) Elucidation

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. slideshare.net For piperidine-based compounds, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Quantitative and Qualitative Analysis of Structural Determinants for Potency and Selectivity

Systematic modifications of the piperidine scaffold have yielded detailed SAR data across various biological targets. Research on different classes of piperidine derivatives demonstrates the critical role of specific substituents and their placement.

For instance, in a series of 4-phenylamidopiperidines with analgesic activity, SAR analysis revealed that an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar hydrogen-bond accepting group at the C-4 position were desirable for maximal activity. nih.gov Similarly, in studies of 4-(m-hydroxyphenyl)piperidines, the size of the alkyl substituent at the C-4 position was found to modulate opioid receptor binding affinity and efficacy by influencing the preferred conformation of the molecule. nih.gov

Optimization of a N-(2-phenoxyethyl)-4-benzylpiperidine lead compound as an NMDA receptor antagonist provided further SAR insights. nih.gov Key findings from this research are summarized in the table below.

| Compound Modification | Effect on Potency/Selectivity |

| Addition of a para-hydroxyl group to the phenoxy ring | ~25-fold increase in NR1A/2B receptor potency. nih.gov |

| Addition of a para-methyl group to the benzyl (B1604629) ring | ~3-fold increase in in vivo anticonvulsant activity. nih.gov |

| Introduction of a hydroxyl group at the C-4 position of the piperidine ring | Substantially decreased affinity for off-target α1-adrenergic receptors. nih.gov |

In Vitro and In Vivo Preclinical Efficacy Studies

The therapeutic potential of compounds containing the piperidine scaffold is evaluated through a combination of in vitro and in vivo preclinical studies. These investigations are essential for characterizing the mechanism of action, potency, and efficacy of new chemical entities.

In Vitro Studies:

Receptor Binding Assays: These assays are used to determine the affinity of a compound for its intended target and a panel of off-targets. For example, the piperidine derivative NRA0161 was shown to have high affinity for dopamine D4 and serotonin 5-HT2A receptors (Ki values of 1.00 and 2.52 nM, respectively) but low affinity for the dopamine D2 receptor (Ki = 95.80 nM). nih.gov

Enzyme Inhibition Assays: The potency of enzyme inhibitors is quantified by their IC50 or Ki values. Studies on piperidine-based FAAH inhibitors have identified compounds with sub-nanomolar potency. nih.gov

Cell-Based Assays: These assays assess a compound's effect on cellular processes. In studies of VEGFR2 inhibition, compounds are tested for their ability to suppress endothelial cell migration, invasion, and tube formation in culture. bmbreports.org For HDAC4 inhibitors, efficacy can be measured by their ability to reduce α-synuclein accumulation in neuronal cell lines. nih.gov

In Vivo Studies:

Animal Models of Disease: The efficacy of drug candidates is tested in animal models that mimic human diseases. For example, the anticonvulsant activity of NMDA receptor antagonists has been evaluated in a mouse maximal electroshock (MES) model, with efficacy measured by the ED50 value. nih.gov

Behavioral Models: For CNS-active compounds, behavioral tests in rodents are common. The antipsychotic potential of piperidine derivatives has been assessed by their ability to antagonize methamphetamine-induced hyperactivity and stereotyped behavior in mice. nih.gov

Pharmacodynamic Studies: These studies measure the direct effect of a drug on the body. For instance, in vivo receptor occupancy studies confirmed that NRA0161 highly occupied 5-HT2A receptors in the rat frontal cortex but not D2 receptors in the striatum, consistent with its in vitro binding profile. nih.gov

The table below summarizes preclinical data for several piperidine derivatives, illustrating the range of activities and models used.

| Compound Class/Example | Preclinical Model | Key Finding |

| VEGFR2 Inhibitor (MMPP) | Human Umbilical Vein Endothelial Cells (HUVECs); Mouse Aortic Ring Assay | Suppressed VEGFA-induced cell migration, invasion, tube formation, and sprouting. bmbreports.org |

| Analgesic (4-phenylamidopiperidines) | Mouse Hot-Plate Test | Active compounds showed ED50 values ranging from 0.44 to 59 mg/Kg. nih.gov |

| Antipsychotic (NRA0161) | Methamphetamine-induced hyperactivity in mice | Antagonized locomotor hyperactivity. nih.gov |

| NMDA Antagonist (Compound 10b) | Mouse Maximal Electroshock (MES) Assay | Showed potent anticonvulsant activity (ED50 = 0.7 mg/kg iv). nih.gov |

| HDAC4 Inhibitor (mc1568) | Rotenone-treated SH-SY5Y cells | Decreased α-synuclein levels and activated autophagy. nih.gov |

These studies collectively demonstrate the robust preclinical evaluation process that compounds containing the this compound scaffold and its analogs undergo to establish their pharmacological profile and therapeutic potential.

Investigation in Neuropsychiatric Disorders

Derivatives of 4-arylpiperidine have been identified as potential agents for the treatment of central nervous system disorders, particularly as antidepressants. google.com These compounds have shown significant affinity and selectivity for the serotonin transporter (SERT), a key protein involved in the regulation of serotonin levels in the brain. google.com The modulation of serotonergic neurotransmission is a well-established mechanism for antidepressant action.

Studies on related 4-aryl-4-aryloxypiperidines have highlighted their pharmacological activity within the central nervous system, suggesting their potential as antidepressant agents. google.com While direct studies on this compound are limited, the structural similarity to these active compounds suggests it may also exhibit affinity for SERT and warrants further investigation for its potential antidepressant properties. The exploration of piperidine derivatives with aryloxy functionalities has been a subject of interest for developing novel antidepressants. epo.org

Research in Pain Management Modalities

The 4-phenylpiperidine (B165713) structure is a core component of many potent opioid analgesics, including pethidine and fentanyl. nih.govnih.govpjps.pk Research into derivatives of this scaffold has led to the development of a novel class of potent opioid analgesic and anesthetic agents. nih.gov The analgesic potency of these compounds is often evaluated using animal models, such as the tail immersion method, to assess their ability to alleviate pain. pjps.pk

The replacement of the methyl group on the nitrogen atom of pethidine with groups containing ether linkages has been shown to increase analgesic potency. nih.gov This suggests that modifications to the piperidine ring and its substituents can significantly influence the analgesic action. While specific studies on the analgesic properties of this compound are not extensively documented, its structural relation to known analgesics makes it a compound of interest for further investigation in pain management.

Table 1: Analgesic Activity of Selected Piperidine Derivatives

| Compound | Test Model | Potency Comparison | Reference |

|---|---|---|---|

| 4-Aryl-4-anilidopiperidines | Mouse hot-plate | High analgesic potency | nih.gov |

| Ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents | Rat tail-flick | Increased potency compared to pethidine | nih.gov |

| Alkyl piperidine derivatives | Mouse tail immersion | Varying degrees of analgesic activity | pjps.pk |

Antidiabetic Activity Assessment

Piperidine and its derivatives have emerged as promising scaffolds for the development of antidiabetic agents. nih.govnih.gov One of the key targets in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Several piperazine and piperidine derivatives have been investigated as DPP-4 inhibitors. pensoft.net

The well-known antidiabetic drug alogliptin (B1666894) contains a piperidine moiety and is a potent and selective DPP-4 inhibitor. nih.gov While direct studies on the antidiabetic activity of this compound are not available, its piperidine core structure suggests that it could be a candidate for derivatization to explore potential DPP-4 inhibitory activity.

Antimycobacterial and Antiviral Activity Evaluation

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Piperidine derivatives have been investigated for their potential antimycobacterial and antiviral activities.

Antimycobacterial Activity: Piperine, an alkaloid containing a piperidine moiety, has been the basis for the synthesis of analogs with potent antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The replacement of the piperidine moiety in piperine with other cyclic amines has led to compounds with nanomolar antimycobacterial activity and low cytotoxicity. nih.gov Furthermore, studies on 4-aminopiperidine (B84694) and piperidinol derivatives have shown their potential to inhibit the growth of M. tuberculosis. uea.ac.ukresearchgate.netnih.gov These findings suggest that the piperidine scaffold is a viable starting point for the development of new anti-tuberculosis agents.

Antiviral Activity: The antiviral properties of various phytochemicals, including flavonoids and alkaloids, have been extensively studied. mdpi.commdpi.com While direct evidence for the antiviral activity of this compound is not available, related compounds have shown promise. For instance, some flavonoids have demonstrated the ability to inhibit viral neuraminidase, proteases, and DNA/RNA polymerases. mdpi.com The broad spectrum of biological activities associated with the piperidine ring suggests that derivatives of this compound could be explored for their potential antiviral effects.

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Piperine amide analogs | Mycobacterium tuberculosis H37Rv | Nanomolar antimycobacterial activity | nih.gov |

| 4-Aminopiperidine derivatives | Mycobacterium tuberculosis | Growth inhibition | researchgate.net |

| Piperidinol derivatives | Mycobacteria | Selective and rapid killing | uea.ac.uk |

| Piperidinothiosemicarbazones | Mycobacterium tuberculosis | Significant inhibitory effect | nih.gov |

Antitumor and Antiproliferative Activity Studies

The piperazine and piperidine moieties are considered privileged scaffolds in the design of anticancer agents due to their presence in numerous approved drugs. nih.gov Derivatives containing these rings have shown potent antiproliferative activity against various cancer cell lines.

Recent studies on piperazine-substituted pyranopyridines have demonstrated their antiproliferative effects and their ability to inhibit hepatitis B virus virion production. nih.gov Furthermore, novel 4-piperazinylquinolines have been designed and shown to exhibit antiproliferative activity against renal cancer cell lines. nih.gov While research specifically on this compound is limited, the general success of related heterocyclic compounds in oncology research suggests that this compound and its derivatives could be valuable candidates for future antiproliferative studies.

Immunomodulatory Effects

The immune system plays a crucial role in maintaining health and combating disease. Certain chemical compounds can modulate immune responses, either by enhancing or suppressing them. While direct studies on the immunomodulatory effects of this compound are not available, research on related compounds provides some insights.

For instance, some anti-atherogenic drugs have been shown to modulate different proliferative and effector immunological reactions. nih.gov Additionally, inhibitors of the renin-angiotensin system, such as ACE inhibitors and angiotensin II receptor blockers, have demonstrated immunomodulatory properties, primarily through the inhibition of proinflammatory cytokine secretion. mdpi.commdpi.com Given the diverse biological activities of piperidine derivatives, it is plausible that this compound or its analogs could possess immunomodulatory properties, a hypothesis that warrants future investigation.

Reversal of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in the effective treatment of cancer and infectious diseases. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cells.

Several natural products, including flavonoids and the piperidine alkaloid piperine, have been shown to reverse MDR. core.ac.uknih.govfrontiersin.org Piperine has been identified as an inhibitor of P-gp, MRP1, and BCRP, and it can potentiate the cytotoxicity of anti-cancer drugs in resistant cell lines. nih.gov Furthermore, novel synthetic compounds, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines, have been developed as highly potent revertants of P-gp associated MDR. nih.gov These findings highlight the potential of piperidine-containing compounds to act as MDR modulators. Although this compound has not been specifically studied in this context, its core structure suggests that it could serve as a scaffold for the design of new MDR reversal agents.

Table 3: MDR Reversal Activity of Selected Compounds

| Compound/Class | Mechanism | Cell Lines | Reference |

|---|---|---|---|

| Piperine | Inhibition of P-gp, MRP1, BCRP | MCF-7/DOX, A-549/DDP | nih.gov |

| 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines | P-gp dependent MDR reversal | L-5178/MDR1, Colo 320/MDR1 | nih.gov |

| Flavonoids | Regulation of ABC transporters | Various cancer cell lines | frontiersin.org |

Pharmacokinetic and Metabolic Stability Research

Pharmacokinetic studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. A key component of this profile is metabolic stability, which influences a drug's half-life and bioavailability.

Hepatic Microsomal Stability Assessment

Hepatic microsomal stability assays are a standard in vitro method to predict in vivo metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. A compound's stability in the presence of liver microsomes indicates its potential for metabolic clearance.

Research into piperidine-based compounds has frequently focused on improving metabolic stability to enhance their drug-like properties. For instance, studies on certain 4,4-difluoropiperidine (B1302736) scaffolds, which share the core piperidine ring, revealed that early analogs suffered from poor pharmacokinetic properties, including high intrinsic clearance in liver microsomes. chemrxiv.orgnih.gov This high clearance suggests rapid metabolism by the liver, which would lead to a short duration of action in vivo.

Subsequent medicinal chemistry efforts have aimed to modify the piperidine structure to enhance metabolic robustness. For example, replacing a piperazine ring with a piperidine ring in one series of dopamine transporter (DAT) inhibitor candidates led to analogues with improved metabolic stability in rat liver microsomes. nih.gov In another study, the introduction of an aromatic moiety to a piperidine scaffold significantly improved the molecule's microsomal stability, with one lead compound showing a half-life of 220 minutes in human liver microsomes. nih.gov Conversely, analogs with hydrophobic cycloalkyl substituents demonstrated poor metabolic profiles, with one having a half-life of only 2.4 minutes. nih.gov

These findings collectively suggest that the metabolic stability of the this compound scaffold is highly dependent on the specific substitutions on both the piperidine and phenoxy rings. The position of substituents can influence which parts of the molecule are susceptible to metabolic degradation. nih.gov

Table 1: Hepatic Microsomal Stability of Representative Piperidine Analogs

| Compound Class | Substituent Type | Half-Life (t1/2) in Human Liver Microsomes | Reference |

|---|---|---|---|

| Piperidine-derived Amide | Aromatic Moiety | 220 min | nih.gov |

| Piperidine-derived Amide | Hydrophobic Cycloalkyl | 2.4 min | nih.gov |

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that affects a drug's distribution and availability to reach its target site. uj.edu.pl Only the unbound fraction of a drug is pharmacologically active and able to cross biological membranes. uj.edu.pl High plasma protein binding can limit the free concentration of a drug, potentially reducing its efficacy and affecting its clearance.

Compounds within the broader phenoxy-piperidine class have been noted to exhibit significant, and often high, plasma protein binding. chemrxiv.org For example, an investigation into the binding characteristics of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a structurally related histamine H3 antagonist, found that it binds to plasma albumin at a level of approximately 80%. uj.edu.pl This indicates that a substantial portion of the compound is bound to proteins in circulation, leaving a smaller fraction free to exert its pharmacological effect.

Similarly, research on certain 4,4-difluoropiperidine D4 receptor antagonists highlighted high plasma protein binding as a significant liability for the compound series. researchgate.net The degree of binding is often linked to physicochemical properties such as lipophilicity; highly lipophilic compounds tend to bind more extensively to plasma proteins like albumin. nih.gov Therefore, it is probable that this compound also exhibits a degree of binding to plasma proteins, which would be a key consideration in its development as a therapeutic agent.

Table 2: Plasma Protein Binding of a Phenoxy-Piperidine Analog

| Compound | Binding Protein | Approximate % Bound | Reference |

|---|---|---|---|

| 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine | Bovine Serum Albumin | ~80% | uj.edu.pl |

Assessment of Brain Penetration

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com Brain penetration is a complex process influenced by multiple physicochemical properties, including lipophilicity (cLogP), molecular weight, polar surface area, and the number of hydrogen bond donors. whiterose.ac.uknih.gov

To streamline the identification of CNS-active compounds, a multiparameter optimization (MPO) score has been developed. nih.gov The CNS MPO score, on a scale of 0 to 6, provides a holistic assessment of a compound's drug-like properties for CNS targets; a score greater than 4.0 is considered desirable and indicates a higher probability of successful brain penetration. nih.govchembridge.com

Early research on related scaffolds, such as 4,4-difluoropiperidines, noted that initial compounds had poor brain penetrance, which correlated with low CNS MPO scores (around 3.0). chemrxiv.org This was often driven by high lipophilicity (cLogP > 5). nih.gov Subsequent research efforts focused on modifying these structures to improve the CNS MPO score. By incorporating features like additional ether moieties or specific heterocyclic groups, researchers were able to develop analogs with significantly improved CNS MPO scores, often greater than 4.5 or 5.0, making them more suitable as potential CNS tool compounds. chemrxiv.org These studies underscore that while the core phenoxy-piperidine scaffold can be a component of CNS-active drugs, careful optimization of its physicochemical properties is necessary to ensure adequate brain penetration. google.com

Table 3: CNS MPO Scores for Representative Piperidine Scaffolds

| Compound Class | Observed Score | Interpretation | Reference |

|---|---|---|---|

| Early 4,4-difluoropiperidine Analog | ~3.0 | Low probability of CNS penetration | chemrxiv.org |

| Optimized 4,4-difluoropiperidine Analog | > 4.5 | High probability of CNS penetration | chemrxiv.org |

| General Threshold for CNS Candidates | > 4.0 | Considered to have a higher probability of success | chembridge.com |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor.

For derivatives of 4-(4-methylphenoxy)piperidine, molecular docking is crucial for elucidating how they might bind to target receptors, such as the sigma-1 (σ1) receptor. Docking simulations can identify the specific binding pose and key molecular interactions that stabilize the ligand-receptor complex. For instance, studies on similar piperidine-based ligands have shown that the positively charged amino group of the piperidine (B6355638) ring often forms a crucial salt bridge with negatively charged aspartate residues (e.g., Asp147) within the receptor's binding pocket. unica.itnih.gov

| Interaction Type | Key Receptor Residue | Interacting Ligand Moiety | Reference |

|---|---|---|---|

| Electrostatic (Salt Bridge) | Aspartate (Asp147) | Protonated Piperidine Nitrogen | unica.it |

| Electrostatic (Salt Bridge) | Glutamate (Glu172) | Protonated Piperidine Nitrogen | nih.gov |

| Hydrogen Bond | Tryptophan (Trp229) | Ligand functional groups | unica.it |

| Hydrophobic Interaction | Various hydrophobic residues | Phenoxy group / Alkyl chains | uniba.it |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. DFT methods are used to predict a wide range of molecular properties with high accuracy. nih.govresearchgate.netresearchgate.net

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of piperidine derivatives. researchgate.net These calculations can predict spectroscopic data, such as FT-IR and FT-Raman spectra, which can then be compared with experimental results for structural validation. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

| Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | DFT (B3LYP) | Provides bond lengths and angles for the most stable structure. | researchgate.net |

| Vibrational Frequencies | DFT (B3LYP) | Predicts IR and Raman spectra for structural confirmation. | researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical stability and reactivity. | researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and reactive sites. | nih.gov |

The piperidine ring exists predominantly in a chair conformation. wikipedia.org However, substituents on the ring can adopt either axial or equatorial positions, leading to different conformers with distinct energies and properties. Computational methods are essential for analyzing the conformational energy landscape of substituted piperidines like this compound.

Studies on related 4-substituted piperidines have shown that the relative energies of the conformers can be quantitatively predicted using molecular mechanics and quantum chemical calculations. nih.gov These analyses reveal that the conformational preference is governed by a combination of steric repulsion, electrostatic interactions (such as charge-dipole forces), and hyperconjugation. nih.govresearchgate.net For instance, in polar solvents, conformers with a larger molecular dipole moment may be preferentially stabilized, sometimes leading to a reversal of the conformational preference observed in the gas phase or nonpolar solvents. nih.gov Understanding the preferred conformation is critical as it dictates the three-dimensional shape of the molecule and, consequently, its ability to bind to a biological target.

In Silico Screening and Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a scaffold like this compound, virtual screening can be used to explore how different substitutions on the piperidine or phenoxy rings might affect binding to a specific receptor.

This process often involves docking large numbers of compounds into the active site of a target protein and ranking them based on their predicted binding affinity or docking score. researchgate.netalliedacademies.org This approach allows for the rapid and cost-effective identification of promising "hit" compounds from vast chemical libraries. Subsequently, these hits can be subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess their drug-like properties before committing to chemical synthesis and experimental testing. nih.govresearchgate.net

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of new ligands. When the crystal structure of a target receptor is known, the binding pocket can be analyzed in detail. SBDD approaches for piperidine-containing compounds involve iteratively modifying the ligand's structure to optimize interactions with the receptor.

For example, if initial docking of this compound reveals an unoccupied hydrophobic pocket near the 4-methyl group, medicinal chemists can use this information to design new analogs with larger substituents at that position to achieve additional favorable interactions and improve potency. nih.gov This rational design cycle, which combines computational modeling, chemical synthesis, and biological testing, is a powerful strategy for lead optimization. unica.itnih.gov It helps in enhancing a compound's affinity, selectivity, and pharmacokinetic profile, ultimately leading to the development of more effective and safer drugs.

Advanced Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(4-Methylphenoxy)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the piperidine (B6355638) ring, the aromatic protons of the phenoxy group, and the methyl group. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). chemicalbook.comchemicalbook.com The aromatic protons would be observed in the downfield region (around 6.8-7.2 ppm), likely as two doublets due to the para-substitution. The methyl group protons would appear as a singlet at approximately 2.3 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The piperidine carbons would resonate in the aliphatic region (around 25-55 ppm). chemicalbook.com The aromatic carbons would appear in the range of 115-160 ppm, and the methyl carbon would be observed at approximately 20-21 ppm. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ether bond and fragmentation of the piperidine ring. The NIST WebBook provides mass spectral data for related compounds like 4-methylpiperidine, showing common fragmentation patterns for the piperidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹).

C-H stretching of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹).

C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). IR spectra for related compounds like piperidine and its derivatives are available in spectral databases. spectrabase.comchemicalbook.com

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Multiplets for piperidine protons (1.5-3.5 ppm), doublets for aromatic protons (6.8-7.2 ppm), singlet for methyl protons (~2.3 ppm). |

| ¹³C NMR | Aliphatic carbons (25-55 ppm), aromatic carbons (115-160 ppm), methyl carbon (~21 ppm). |

| Mass Spec. | Molecular ion peak, fragments from ether cleavage and piperidine ring opening. |

| IR | N-H stretch (~3300-3500 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹). |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the piperidine ring, the aromatic protons of the phenoxy group, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbons of the piperidine ring would appear in the aliphatic region, while the aromatic carbons of the 4-methylphenoxy group would be found further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6-H | 2.9 - 3.1 | 45 - 50 |

| Piperidine C3/C5-H | 1.6 - 1.8 | 30 - 35 |

| Piperidine C4-H | 4.2 - 4.4 | 70 - 75 |

| Phenoxy C2'/C6'-H | 6.8 - 7.0 | 115 - 120 |

| Phenoxy C3'/C5'-H | 7.0 - 7.2 | 128 - 132 |

| Phenoxy C4'-CH₃ | 2.2 - 2.4 | 20 - 22 |

| Piperidine NH | 1.5 - 2.5 (broad) | - |

| Phenoxy C1' | - | 150 - 155 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₇NO), the expected monoisotopic mass is approximately 191.13 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 191.13 |

| [M+H]⁺ | 192.14 |

Note: m/z values are dependent on the ionization method used.

Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis, PL) Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present and the electronic transitions within the molecule.

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra would be expected to show characteristic absorption bands for the N-H and C-H stretching of the piperidine ring, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

UV-Vis and Photoluminescence (PL) Spectroscopy: The UV-Vis spectrum would likely exhibit absorption bands corresponding to the π-π* transitions of the aromatic ring. Photoluminescence spectroscopy could potentially reveal fluorescent properties of the molecule, although this is not a guaranteed characteristic.

Table 3: Predicted Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FT-IR/FT-Raman | N-H Stretch (Piperidine) | 3300 - 3500 |

| FT-IR/FT-Raman | C-H Stretch (Aliphatic) | 2850 - 3000 |

| FT-IR/FT-Raman | C-H Stretch (Aromatic) | 3000 - 3100 |

| FT-IR/FT-Raman | C-O-C Stretch (Ether) | 1230 - 1270 |

| FT-IR/FT-Raman | C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are general ranges and can be influenced by solvent and molecular environment.

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair or boat). The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, would also be revealed. As of this writing, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Future Research Trajectories and Translational Applications

Design and Synthesis of Next-Generation Analogues

The design and synthesis of next-generation analogues of 4-(4-methylphenoxy)piperidine are centered on systematically modifying its core structure to enhance potency, selectivity, and drug-like properties. Key synthetic strategies involve modifications at three primary positions: the piperidine (B6355638) nitrogen, the piperidine ring itself, and the phenoxy group.

Modifications of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a critical handle for introducing a wide variety of substituents to modulate pharmacological activity and physicochemical properties. Acylation, alkylation, and arylation reactions are commonly employed to introduce diverse functional groups. For instance, the introduction of small alkyl groups or more complex arylalkyl moieties can significantly influence receptor affinity and selectivity.

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of substituents or conformational constraints, can fine-tune the spatial arrangement of key pharmacophoric features. The synthesis of analogues with substituents at the 2-, 3-, or 4-positions of the piperidine ring can lead to improved interactions with the target protein. Furthermore, the creation of spirocyclic or bridged systems incorporating the piperidine ring can restrict conformational flexibility, potentially leading to higher affinity and selectivity.

Phenoxy Group Modifications: The 4-methyl group on the phenoxy ring provides a site for further functionalization. Bioisosteric replacement of the methyl group with other substituents, such as halogens, alkoxy groups, or small heterocyclic rings, can modulate electronic properties and metabolic stability. Structure-activity relationship (SAR) studies on related phenoxymethylpiperidine scaffolds have shown that substitutions on the phenyl ring significantly impact binding affinity for targets like the dopamine (B1211576) D4 receptor. For example, the introduction of fluorine atoms to the phenoxy ring has been shown to enhance potency in some series. chemrxiv.org

A recent study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists provides valuable insights into the SAR of this class of compounds. The study systematically explored substitutions on the phenoxy ring and modifications of the group attached to the piperidine nitrogen to optimize receptor binding and CNS multi-parameter optimization (MPO) scores.

| Compound ID | Phenoxy Substitution | Piperidine N-Substitution | D4 Receptor Kᵢ (nM) | cLogP | CNS MPO Score |

| 7a | 4-Fluoro | 3-Fluoro-4-methoxybenzyl | 140-320 | >5.00 | <4.0 |

| 7b | 3,4-Difluoro | 3-Fluoro-4-methoxybenzyl | 140-320 | >5.00 | <4.0 |

| 8b | 3,4-Difluoro | Imidazo[1,5-a]pyridine | 5.5 | - | - |

| 9g | 4-Fluoro | Imidazo[1,5-a]pyridine | 118 | - | - |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. chemrxiv.org

Identification of Novel Biological Targets and Therapeutic Pathways

While initial research on related structures has focused on established CNS targets, a key future direction is the exploration of novel biological targets and therapeutic pathways for this compound analogues. High-throughput screening and chemoproteomics approaches can be employed to identify new protein interactions and potential therapeutic applications.

The structural similarity of this compound to known ligands for various receptors suggests several potential target classes:

Dopamine Receptors: As demonstrated by studies on related phenoxymethylpiperidines, the D4 receptor is a plausible target. chemrxiv.org The selective localization of D4 receptors in brain regions associated with motor control and cognition makes them attractive targets for conditions like Parkinson's disease and schizophrenia.

Serotonin (B10506) Receptors: The piperidine scaffold is a common feature in many serotonin receptor ligands. Analogues of this compound could be investigated for their activity at various 5-HT receptor subtypes, which are implicated in mood disorders, anxiety, and psychosis.

Sigma Receptors: The sigma-1 (S1R) and sigma-2 (S2R) receptors are involved in a wide range of cellular functions and are considered promising targets for neurodegenerative diseases, psychiatric disorders, and pain. Computational and in vitro screening of a this compound analogue library against these receptors could reveal novel lead compounds. nih.govrsc.org

Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore for opioid receptor ligands. By analogy, this compound derivatives could be designed and tested for their affinity and functional activity at mu, delta, and kappa opioid receptors, with potential applications in pain management.

Strategies for Optimization of Pharmacological and Safety Profiles

A critical aspect of translating a promising chemical scaffold into a viable drug candidate is the optimization of its pharmacological and safety profiles. This involves a multi-pronged approach to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Improving Metabolic Stability: A common challenge in drug development is poor metabolic stability, leading to rapid clearance and low bioavailability. For this compound analogues, strategies to improve metabolic stability include the introduction of fluorine atoms at metabolically labile positions, which can block oxidative metabolism. Additionally, replacing metabolically susceptible moieties with more robust bioisosteres can enhance the compound's half-life. For instance, studies on related benzyloxypiperidines have shown that chemical optimization can lead to improved stability in human and mouse liver microsomes. nih.gov

Enhancing Selectivity: Achieving high selectivity for the desired biological target over other related proteins is crucial to minimize off-target side effects. Structure-based drug design, guided by X-ray crystal structures or homology models of the target protein, can be used to design analogues with specific interactions that favor binding to the intended target. For example, in the development of dopamine D4 receptor antagonists, understanding the key interactions with residues like Asp115 and Phe410 has enabled the design of more selective compounds. nih.gov

Optimizing Physicochemical Properties: Properties such as lipophilicity (cLogP), pKa, and polar surface area (PSA) play a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier for CNS-targeted therapies. The CNS Multi-Parameter Optimization (MPO) score is a useful tool to guide the optimization of these properties. chemrxiv.org For instance, modifications to the piperidine N-substituent can be used to fine-tune lipophilicity and basicity to achieve a desirable balance for CNS penetration and target engagement.

Synergistic Integration of Computational and Experimental Paradigms in Drug Discovery

The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery process for this compound analogues.

Computational Modeling and Simulation: In silico techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of analogues at their target receptors. nih.govresearchgate.net These methods can be used to predict the binding affinity of virtual compounds, prioritize synthetic efforts, and rationalize observed SAR data. For example, docking studies on piperidine-based ligands for the sigma-1 receptor have helped to elucidate the key interactions responsible for high-affinity binding. nih.govrsc.org

Experimental Validation and Iterative Design: The predictions from computational models must be validated through experimental testing. This involves the synthesis of the prioritized compounds and their evaluation in relevant in vitro and in vivo assays. The experimental data, in turn, can be used to refine and improve the computational models in an iterative design-synthesize-test-analyze cycle. This synergistic approach allows for a more efficient exploration of the chemical space and a faster convergence on lead candidates with optimized properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methylphenoxy)piperidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound derivatives often involves Knoevenagel condensation , where substituted benzaldehydes (e.g., 3-(4-methylphenoxy)benzaldehyde) react with activated methylene compounds like cyanoacetates, catalyzed by piperidine . Optimization includes adjusting solvent polarity (e.g., toluene or acetonitrile), temperature (reflux conditions), and stoichiometry of reagents. Post-synthesis purification typically employs column chromatography (silica gel) or recrystallization, as seen in analogous piperidine sulfonamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and phenoxy rings.

- Elemental analysis (e.g., CHN) to verify purity, as demonstrated in fluorophenyl-piperidine derivatives (e.g., FG 8032: Calc'd C 65.66%, Found 65.53%) .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- HPLC for assessing enantiomeric purity in chiral derivatives .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation tests (e.g., incubation in buffers ranging from pH 2–9) to identify labile functional groups (e.g., ester or sulfonyl linkages).

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. For example, sulfonyl-piperidine derivatives degrade above 150°C .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding data for this compound analogs?

- Methodological Answer : Discrepancies in binding affinity (e.g., σ-1 vs. σ-2 receptors) require:

- Competitive radioligand assays using [³H]-labeled probes (e.g., [³H]-DTG for σ receptors) to validate selectivity .

- Molecular docking simulations to map steric/electronic effects of substituents (e.g., 4-cyano vs. 4-iodo phenoxy groups) on receptor interactions .

- Meta-analysis of logP values (via HPLC) to correlate lipophilicity with membrane permeability discrepancies .

Q. How can structural modifications of this compound enhance NMDA receptor subtype selectivity?

- Methodological Answer : Rational design approaches include:

- Introduction of hydroxyl groups on the piperidine ring to reduce off-target α₁-adrenergic binding, as shown in NMDA antagonist 10e (IC₅₀ = 25 nM for NR1/2B) .

- Para-substitution on the phenoxy ring (e.g., 4-fluoro or 4-methoxy) to optimize steric compatibility with receptor pockets .

- In vivo electroshock assays (e.g., mouse MES model) to screen anticonvulsant activity and central bioavailability .

Q. What computational methods predict the metabolic pathways of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) to model oxidation/reduction potentials of piperidine nitrogen and phenoxy groups.

- CYP450 enzyme docking (e.g., CYP3A4) to identify likely sites of hydroxylation or N-dealkylation .

- In silico metabolite prediction tools (e.g., MetaSite) combined with LC-MS/MS validation in hepatocyte incubations .

Key Recommendations for Researchers

- Prioritize structure-activity relationship (SAR) studies to balance potency and off-target effects.

- Use radiolabeled analogs (e.g., ¹²³I derivatives) for in vivo receptor distribution mapping .

- Cross-validate computational predictions with high-resolution crystallography of receptor-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.